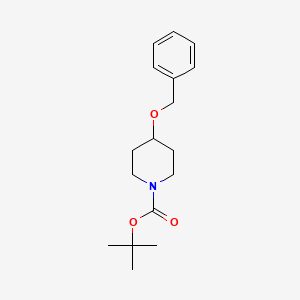
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a benzyloxy substituent. This compound is of interest due to its utility in the synthesis of pharmaceuticals and its potential industrial applications.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions with a focus on maintaining stereochemical integrity and optimizing yields. For instance, the asymmetric synthesis of a similar compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with a yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields . Another related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was synthesized using an iodolactamization as a key step, demonstrating the complexity and specificity of reactions involved in the synthesis of such intermediates .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate and its analogs has been studied using various spectroscopic techniques and X-ray diffraction (XRD). For example, the molecular structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which revealed its crystallization in the monoclinic crystal system . Similarly, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, showing typical bond lengths and angles for this class of piperazine-carboxylate .
Chemical Reactions Analysis
The tert-butyl 4-(benzyloxy)piperidine-1-carboxylate and its analogs can undergo various chemical reactions, which are essential for the synthesis of target molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another study reported the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which involved characterization using NMR, MS, FT-IR, and single-crystal XRD .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate and related compounds are determined by their molecular structure. The crystal structure analysis provides insights into the intermolecular interactions and crystal packing, which can influence the compound's solubility, melting point, and stability. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed weak C-H···O interactions and aromatic π-π stacking interactions, which contribute to the three-dimensional architecture of the crystal . The synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a related compound, was optimized to achieve a total yield of 70.6%, indicating the importance of reaction conditions on the yield and purity of such intermediates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Biologically Active Compounds
"Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is an important intermediate in synthesizing biologically active compounds such as crizotinib, with a total yield of the synthesis process being 49.9% (Kong et al., 2016). This showcases the chemical's utility in creating targeted therapy options.
Anticancer Drug Development
The synthesis of "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" illustrates its importance as an intermediate for small molecule anticancer drugs. A high yield synthetic method was established, optimizing the synthetic process for higher yields up to 71.4% (Zhang et al., 2018). This contributes to the ongoing development of more effective cancer treatments.
Structural Studies and Optimization
X-ray studies of "tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate" revealed molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure, indicating potential for further chemical applications (Didierjean et al., 2004).
Novel Synthesis Methods
The development of novel synthesis methods for derivatives of Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate, such as "tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate" for Vandetanib, showcases innovative approaches to pharmaceutical intermediates, with an emphasis on optimizing synthetic routes for improved yields (Wang et al., 2015).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin burns, and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
tert-butyl 4-phenylmethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-15(10-12-18)20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDHRTQFUAQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470760 | |
| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(benzyloxy)piperidine-1-carboxylate | |
CAS RN |
159557-47-8 | |
| Record name | tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

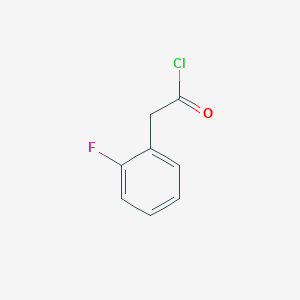
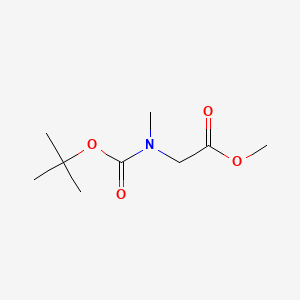

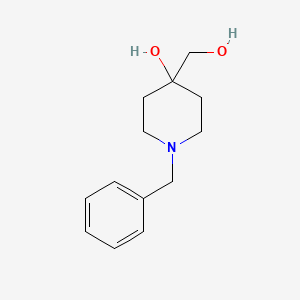

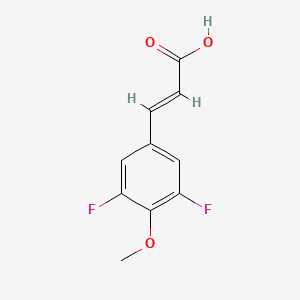

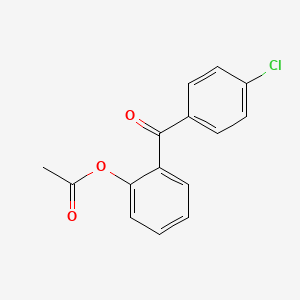
![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)
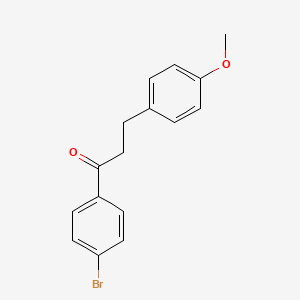
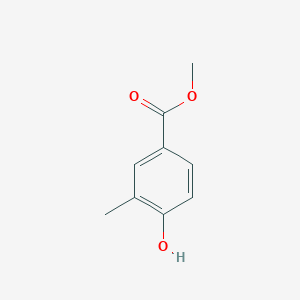
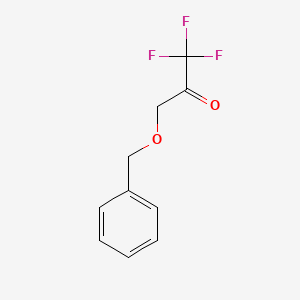
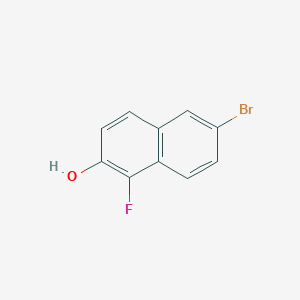
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)